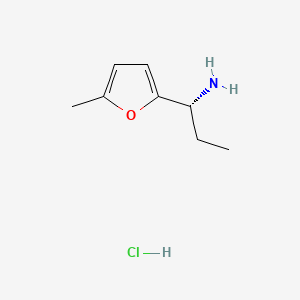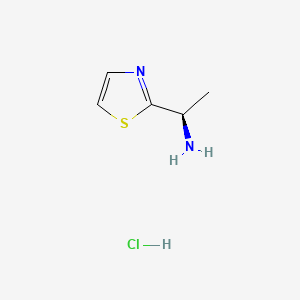
(R)-Bencil (1-amino-1-oxo-3-fenilpropan-2-il)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a benzyl group, an amino group, and a phenylpropanoyl moiety, making it a versatile intermediate in various synthetic pathways.
Aplicaciones Científicas De Investigación
®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, interact with μ-opioid receptors . These receptors are largely distributed in the cell membranes of many cells, including tumor cells .
Mode of Action
The tetrapeptide h-tyr-d-arg-phe-gly-nh2, which has a similar structure, is known to interact with μ-opioid receptors and cause their subsequent desensitization . This interaction is presumed to be similar for Z-D-PHE-NH2.
Biochemical Pathways
It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Pharmacokinetics
A similar compound, the tetrapeptide h-tyr-d-arg-phe-gly-nh2, has been studied in healthy volunteers, and it was found to have a plasma clearance of 123 ± 18 ml/min and a half-life of 20 ± 04 h .
Result of Action
Similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have been shown to have potent analgesic activity and selective action on μ-opioid receptors .
Action Environment
It is known that the biological activity of similar compounds can be influenced by factors such as ph and temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-amino-3-phenylpropan-2-one. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities and properties.
Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: The racemic mixture of the compound, which contains both ® and (S) enantiomers.
Uniqueness
®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to higher efficacy and selectivity in its applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
benzyl N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOFAIEPRHUSR-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737940 |
Source


|
| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-56-5 |
Source


|
| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













